
Copper, isotope of mass 64
Overview
Description
Copper-64 is a radioisotope of copper with a half-life of approximately 12.7 hours. It emits both positrons and beta particles, making it useful for both diagnostic and therapeutic applications. Copper-64 is particularly valuable in positron emission tomography (PET) imaging and molecular radiotherapy due to its unique decay properties .
Preparation Methods
Copper-64 can be produced using several methods, primarily involving nuclear reactions. The most common methods include:
Reactor Production: Copper-64 can be produced by irradiating copper-63 with thermal neutrons, resulting in the reaction ({64}Cu).
Cyclotron Production: High specific activity Copper-64 can be produced by irradiating nickel-64 with protons, resulting in the reaction ({64}Cu).
Alternative Methods: Other methods include the irradiation of zinc-64 with high-energy neutrons, resulting in the reaction ({64}Zn(n,p){64}Cu).
Chemical Reactions Analysis
Copper-64 undergoes various chemical reactions, including:
Oxidation: Copper-64 can be oxidized to form copper(II) ions. For example, in the presence of sulfuric acid, copper-64 reacts to form copper(II) sulfate and hydrogen gas[ Cu + 2H_2SO_4 \rightarrow CuSO_4 + SO_2 + 2H_2O ]
Reduction: Copper-64 can be reduced by stronger reducing agents such as zinc, forming copper metal and zinc ions[ Cu^{2+} + Zn \rightarrow Cu + Zn^{2+} ]
Substitution: Copper-64 can undergo substitution reactions with halogens to form copper halides. For example, with chlorine gas, it forms copper(II) chloride[ Cu + Cl_2 \rightarrow CuCl_2 ]
Scientific Research Applications
Oncologic Imaging
Copper-64 is primarily utilized in oncologic imaging due to its efficacy in PET scans. The isotope's ability to form complexes with biomolecules allows for targeted imaging of tumors. Notable applications include:
- Copper-64-labeled peptides : These are used for tumor receptor targeting, enhancing the specificity of imaging techniques .
- Copper-64-labeled monoclonal antibodies : These agents target specific tumor antigens, providing detailed images of cancerous growths .
- Nanoparticles : Copper-64 can be conjugated to nanoparticles for enhanced tumor targeting and imaging capabilities .
Theranostic Applications
The dual capability of Copper-64 for both diagnosis and therapy has led to its classification as a theranostic agent. This approach allows clinicians to tailor treatment based on specific imaging results. Key areas of research include:
- Targeted radiotherapy : Utilizing the beta emissions from for localized treatment of tumors while simultaneously providing diagnostic imaging .
- Clinical trials : Ongoing studies are evaluating the effectiveness of -ATSM (a hypoxia imaging agent) in various cancers, with promising results leading to FDA approval for investigational use .
Biological Potential
Research has demonstrated that Copper-64 complexes exhibit a range of biological activities, including:
- Anticancer properties : Studies have shown that certain copper complexes can induce cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells .
- Antimicrobial effects : Copper complexes have been explored for their potential as antimicrobial agents, showcasing their versatility in medical applications .
- Enzyme inhibition : Some copper-based compounds have been identified as effective enzyme inhibitors, contributing to their therapeutic potential .
Production Techniques
The production of Copper-64 is critical for its application in medical settings. Traditional methods involve cyclotron production; however, innovative techniques such as laser-driven proton accelerators are being researched to enhance production efficiency and reduce costs . These advancements could lead to more accessible radiopharmaceuticals for clinical use.
Case Studies
- Clinical Application of -ATSM :
- Targeted Therapy in Prostate Cancer :
Mechanism of Action
Copper-64 exerts its effects primarily through its radioactive decay. In PET imaging, the positrons emitted by Copper-64 interact with electrons in the body, producing gamma rays that are detected by the PET scanner. This allows for high-resolution imaging of biological processes .
In radiotherapy, the beta particles emitted by Copper-64 cause damage to the DNA of cancer cells, leading to cell death. The specific targeting of Copper-64 to cancer cells is achieved by attaching it to molecules that bind to receptors overexpressed on the surface of these cells .
Comparison with Similar Compounds
Copper-64 is often compared with other radioisotopes used in medical imaging and therapy, such as:
Fluorine-18: Fluorine-18 is another positron-emitting isotope used in PET imaging.
Gallium-68: Gallium-68 is used in PET imaging for similar applications as Copper-64.
Copper-67: Copper-67 is a beta and gamma-emitting isotope used in radiotherapy.
Copper-64’s unique combination of positron and beta emissions, along with its suitable half-life, makes it a versatile and valuable isotope in both diagnostic and therapeutic applications.
Biological Activity
Copper-64 () is a cyclotron-produced radionuclide with significant applications in medical imaging and targeted therapy, particularly in oncology. Its unique decay properties and biological interactions make it a valuable tool in both diagnostics and therapeutics, often referred to as a theranostic agent. This article explores the biological activity of , its mechanisms of action, and its clinical implications.
Copper-64 has a half-life of approximately 12.7 hours, decaying through positron emission (), beta emission (), and electron capture (). This decay profile allows for effective positron emission tomography (PET) imaging while also delivering therapeutic radiation to target tissues .
The isotopic form is particularly notable for its stability and ability to form complexes with various biomolecules, enhancing its uptake in cancerous tissues . The biological half-life varies depending on the specific compound and the biological environment, which can influence the distribution and clearance rates from the body.
Cellular Uptake
The uptake of into cells primarily occurs via the copper transporter 1 (CTR1), which facilitates its entry into both normal and malignant cells. Once inside, can localize in various organelles, including mitochondria and the nucleus, where it can interact with DNA . Notably, tumor cells exhibit a distinct behavior; tends to accumulate in their nuclei more than in normal cells, which may enhance its therapeutic effects while minimizing toxicity to healthy tissues .
Therapeutic Effects
The radiotherapeutic potential of arises from its ability to induce DNA damage in cancer cells through localized radiation exposure. Studies have demonstrated that can effectively target malignant tissues, leading to cell death while sparing adjacent healthy cells . This selective targeting is particularly beneficial in treating cancers such as prostate cancer, where has shown promising results in preclinical models .
Imaging
The primary clinical application of is in PET imaging. Its favorable decay characteristics allow for high-resolution imaging of tumors. For instance, studies have indicated that can be utilized to monitor tumor progression and response to therapy by tracking changes in uptake over time .
Radiotherapy
In addition to imaging, is being investigated as a radiotherapeutic agent. Its ability to deliver targeted radiation makes it suitable for use in conjunction with other therapies or as a standalone treatment for certain types of cancer. Clinical trials are ongoing to assess its efficacy and safety in various cancer types .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of in different contexts:
- Prostate Cancer : A study demonstrated that prostate cancer cell lines showed varying uptake levels of , with hormone-sensitive lines exhibiting higher uptake compared to castration-resistant lines .
- Breast Cancer : In vivo studies using xenograft models have shown that antibodies labeled with successfully targeted EphB4 expression in breast cancer, indicating potential for personalized therapy approaches .
- Biodistribution Studies : Research has shown that after administration, exhibits rapid clearance from the bloodstream with significant accumulation in the liver, which is crucial for understanding dosimetry and optimizing therapeutic protocols .
Data Tables
Property | Value |
---|---|
Half-life | 12.7 hours |
Positron emission | 17.5% |
Beta emission | 39% |
Electron capture | 43.5% |
Maximum beta energy | 0.66 MeV |
Clinical Application | Description |
---|---|
PET Imaging | High-resolution imaging of tumors |
Targeted Radiotherapy | Localized radiation delivery to malignant cells |
Q & A
Basic Research Questions
Q. How is the natural abundance of copper isotopes calculated, and why does the average atomic mass differ from individual isotope masses?
The natural abundance of copper isotopes (e.g., and ) is determined using weighted average calculations. Let represent the fractional abundance of (mass = 62.93 amu) and for (mass = 64.93 amu). The equation yields (69.17% ) and (30.83% ). This accounts for copper’s atomic mass of 63.55 amu, which is closer to due to its higher abundance .
Q. What analytical methods are used to determine copper isotope ratios in geological samples?
Isotope ratio mass spectrometry (IRMS) and multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) are standard. These techniques measure deviations in / ratios relative to certified reference materials (e.g., ERM-AE633). Precision reaches ±0.05‰ (2σ), enabling applications in ore provenance and environmental studies .
Advanced Research Questions
Q. How can copper isotope fractionation during prehistoric smelting inform archaeometallurgical studies?
Experimental smelting of sulfide ores (e.g., from Bronze Age sites) reveals isotopic fractionation patterns. For example, matte and slag phases exhibit offsets of up to 2‰ due to redox-driven partitioning. MC-ICP-MS analysis of 98 samples showed that copper metal retains near-primary isotopic signatures, aiding provenance reconstruction. This requires controlled lab conditions (e.g., 1200°C furnace, argon atmosphere) and phase-specific sampling .
Q. What challenges arise in using 64Cu^{64}\text{Cu}64Cu-labeled peptides for PET imaging of CXCR4 in cancer?
-T140-2D, a peptide antagonist, binds CXCR4 with high specificity but faces biodistribution issues. Despite a radiochemical yield of 86 ± 3%, hepatic and renal uptake limits tumor-to-background ratios. Methodological solutions include using low-specific-activity formulations (0.28–0.30 mCi/µg) to reduce nonspecific binding and modifying chelators (e.g., cross-bridged DOTA) for improved in vivo stability .
Q. How do copper isotopes elucidate the thermal history of porphyry deposits in tectonic studies?
Thermochronology combines / ratios with closure temperatures (e.g., ~300°C for chalcopyrite) to model ore body cooling rates. For example, samples from the Mitterberg region (Austria) showed isotopic shifts correlating with uplift stages, dated via /. This links isotopic data to tectonic events, with analytical uncertainties <0.1‰ .
Q. Why do discrepancies occur in copper isotope data between archaeological artifacts and ore databases?
Lead isotope mixing models (e.g., for Lapithos artifacts) sometimes conflict with ore signatures due to anthropogenic fractionation during smelting or alloying. Resolving this requires integrating values with trace-element ratios (e.g., As/Sb) and XRD phase analysis to identify post-depositional alterations .
Q. Methodological Resources
- Isotopic Standards : ERM-AE633 (Cu) and IRMM-3702 (Zn) ensure data comparability .
- Software : R scripts (e.g., for time-temperature plots in smelting experiments) and Mathematica’s
IsotopeData
function model decay chains (e.g., → /) . - Instrumentation : High-resolution sector-field ICP-MS for low-abundance isotope detection (e.g., in tracer studies) .
Properties
CAS No. |
13981-25-4 |
---|---|
Molecular Formula |
Cu |
Molecular Weight |
63.929764 g/mol |
IUPAC Name |
copper-64 |
InChI |
InChI=1S/Cu/i1+0 |
InChI Key |
RYGMFSIKBFXOCR-IGMARMGPSA-N |
SMILES |
[Cu] |
Isomeric SMILES |
[64Cu] |
Canonical SMILES |
[Cu] |
Synonyms |
64Cu radioisotope Copper-64 Cu-64 radioisotope |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.